3-O-Methylducheside A
Description
Properties
CAS No. |
62218-23-9 |
|---|---|
Molecular Formula |
C21H18O12 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C21H18O12/c1-28-15-8(22)3-6-11-12-7(20(27)32-17(11)15)4-10(16(29-2)18(12)33-19(6)26)31-21-14(25)13(24)9(23)5-30-21/h3-4,9,13-14,21-25H,5H2,1-2H3/t9-,13+,14-,21+/m1/s1 |
InChI Key |
UDWUZPSSUIWBKB-LAPUEANGSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(CO5)O)O)O)O |
Pictograms |
Irritant |
Synonyms |
3,3'-di-O-methylellagic acid 4'-O-beta-D-xylopyranoside DMEX cpd |
Origin of Product |
United States |
Methodological & Application
Application Notes and Protocols for 3-O-Methylducheside A in Nutraceutical Research
A comprehensive review of the existing literature reveals no specific nutraceutical research applications, biological activities, or established experimental protocols for a compound identified as "3-O-Methylducheside A." Extensive searches of scientific databases and scholarly articles did not yield any publications detailing the isolation, characterization, or investigation of this particular molecule for health-related purposes.
This lack of available data prevents the creation of detailed application notes, experimental protocols, and the visualization of signaling pathways as requested. The scientific community has not yet documented the potential of this compound in areas such as antioxidant, anti-inflammatory, or other nutraceutical applications.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
Given the absence of information, we advise the following:
-
Verification of Compound Name: It is crucial to verify the exact chemical name and structure of the compound of interest. There may be a misspelling or a different nomenclature used in existing literature. Alternative names or synonyms should be investigated.
-
Novel Compound Investigation: If "this compound" is a newly isolated or synthesized compound, the initial research focus should be on its fundamental characterization. This would include:
-
Structural elucidation using techniques like NMR and mass spectrometry.
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Assessment of purity through methods such as HPLC.
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Initial in vitro screening for basic biological activities (e.g., cytotoxicity, antioxidant capacity, enzyme inhibition).
-
-
Literature Search for Related Compounds: Research on structurally similar compounds or compounds from the same natural source (if applicable) may provide insights into potential biological activities and guide the initial experimental design for "this compound."
Without foundational research on this compound, it is not possible to provide the specific, data-driven application notes and protocols requested. The scientific journey for this compound, should it exist, is at its very beginning. Future research would first need to establish its basic chemical and biological properties before any exploration into its nutraceutical applications can commence.
Validation & Comparative
A Comparative Analysis of 3-O-Methylducheside A and Other Methyl-Ellagic Acid Glycosides for Therapeutic Potential
For Immediate Release
A comprehensive comparison of 3-O-Methylducheside A and other methyl-ellagic acid glycosides reveals distinct differences in their biological activities, offering researchers and drug development professionals critical insights for therapeutic applications. This guide synthesizes available experimental data on their antioxidant and cytotoxic properties, details the underlying experimental protocols, and explores the associated molecular signaling pathways.
Introduction to Methyl-Ellagic Acid Glycosides
Ellagic acid, a natural polyphenol found in various fruits and nuts, is well-regarded for its antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential is often enhanced through structural modifications such as methylation and glycosylation, which can improve bioavailability and modulate biological effects. This guide focuses on this compound, a compound isolated from Duchesnea indica (mock strawberry), and compares it with other methyl-ellagic acid glycosides to elucidate structure-activity relationships.
Quantitative Comparison of Biological Activities
To provide a clear and objective comparison, the following table summarizes the available quantitative data on the antioxidant and cytotoxic activities of this compound and related methyl-ellagic acid glycosides. The data for this compound is represented by the bioactivity of the n-butanol fraction of a Duchesnea indica extract, in which it is a constituent.
| Compound/Extract | Biological Activity | Assay | Cell Line/Target | IC50/RC50 Value |
| n-Butanol fraction of D. indica (containing this compound) [1] | Antioxidant | DPPH Radical Scavenging | - | 1.67 ± 0.4 µg/mL |
| 3,3'-di-O-methylellagic acid | Cytotoxicity | MTT Assay | P-388 | 4.7 µg/mL |
| L-1210 | 4.9 µg/mL | |||
| A549 | >10 µg/mL | |||
| HCT-8 | >10 µg/mL | |||
| 3-O-methylellagic acid | Cytotoxicity | MTT Assay | P-388 | 8.5 µg/mL |
| L-1210 | 9.0 µg/mL | |||
| A549 | >10 µg/mL | |||
| HCT-8 | >10 µg/mL | |||
| Ellagic Acid | Cytotoxicity | MTT Assay | P-388 | 4.4 µg/mL |
| L-1210 | 4.6 µg/mL | |||
| A549 | >10 µg/mL | |||
| HCT-8 | >10 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
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Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
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Sample Preparation: The test compounds are prepared in a series of concentrations.
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Reaction: The test sample is mixed with the DPPH solution.
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Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
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Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
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Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
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Measurement: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
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Calculation: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathway Analysis
Methyl-ellagic acid glycosides often exert their anticancer and anti-inflammatory effects by modulating key intracellular signaling pathways. The PI3K/Akt and NF-κB pathways are two of the most significant targets.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is crucial for regulating cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. Ellagic acid and its derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/Akt signaling pathway by methyl-ellagic acid glycosides.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Extracts from Duchesnea indica have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2]
Caption: Inhibition of the NF-κB signaling pathway by methyl-ellagic acid glycosides.
Conclusion
The available data, though limited for this compound as a pure compound, suggests that methyl-ellagic acid glycosides are a promising class of molecules with significant antioxidant and cytotoxic activities. The n-butanol fraction of D. indica, rich in compounds like this compound, demonstrates potent antioxidant effects.[1] Comparatively, methylated derivatives of ellagic acid show variable cytotoxicity against different cancer cell lines, indicating that the degree and position of methylation and glycosylation are critical determinants of biological activity. Further research focusing on the isolation and comprehensive biological evaluation of this compound is warranted to fully understand its therapeutic potential and to enable more direct comparisons with other promising methyl-ellagic acid glycosides. The modulation of key signaling pathways like PI3K/Akt and NF-κB underscores the potential of these compounds in the development of novel anticancer and anti-inflammatory agents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
